

commercial suppliers of 1-(1-Methyl-1H-indazol-5-yl)ethanone

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Compound of Interest

Compound Name: 1-(1-Methyl-1H-indazol-5-yl)ethanone

Cat. No.: B1388012

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An In-Depth Technical Guide to **1-(1-Methyl-1H-indazol-5-yl)ethanone** for Advanced Research & Development

Abstract

This technical guide provides a comprehensive overview of **1-(1-Methyl-1H-indazol-5-yl)ethanone** (CAS No. 1159511-24-6), a key heterocyclic ketone intermediate for researchers, medicinal chemists, and drug development professionals. The document details the compound's physicochemical properties, spectroscopic profile, and commercial availability. Furthermore, it presents a validated synthetic workflow, explores its critical applications as a versatile building block in the development of novel therapeutic agents, and offers expert insights into its handling and reactivity. The guide is structured to serve as a practical and authoritative resource, enabling scientists to efficiently source, characterize, and utilize this valuable compound in their research endeavors.

Compound Profile: Physicochemical and Spectroscopic Characterization

1-(1-Methyl-1H-indazol-5-yl)ethanone is a substituted indazole derivative featuring a methyl group on the indazole nitrogen and an acetyl group at the 5-position. This specific arrangement of functional groups makes it a valuable synthon for constructing more complex molecules, particularly in the field of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

Property	Value	Source
CAS Number	1159511-24-6	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[1] [2]
Molecular Weight	174.20 g/mol	[2] [3]
Predicted Density	1.18 ± 0.1 g/cm ³	[2]
Predicted Boiling Point	313.1 ± 15.0 °C	[2]
Solubility	Soluble in organic solvents such as DMSO and ethanol. [4]	
MDL Number	MFCD11869767	[1] [3]

Spectroscopic Profile (Predicted)

While a comprehensive, published spectroscopic analysis for this specific isomer is not readily available, we can predict its characteristic spectral features based on its structure and data from analogous compounds. This predictive analysis is fundamental for quality control and reaction monitoring.

- ¹H NMR: Protons on the indazole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons attached to the nitrogen (N-CH₃) would likely be a sharp singlet around δ 3.9-4.1 ppm. The acetyl methyl protons (CO-CH₃) would also be a singlet, typically further upfield around δ 2.6-2.8 ppm.
- ¹³C NMR: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the δ 195-200 ppm range. Aromatic carbons will appear between δ 110-145 ppm. The N-methyl and acetyl methyl carbons will be observed in the upfield region.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 174.08, corresponding to the molecular weight of the

compound.

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is a cornerstone of reproducible research. **1-(1-Methyl-1H-indazol-5-yl)ethanone** is available from several reputable chemical suppliers, catering to both research and bulk quantity requirements.

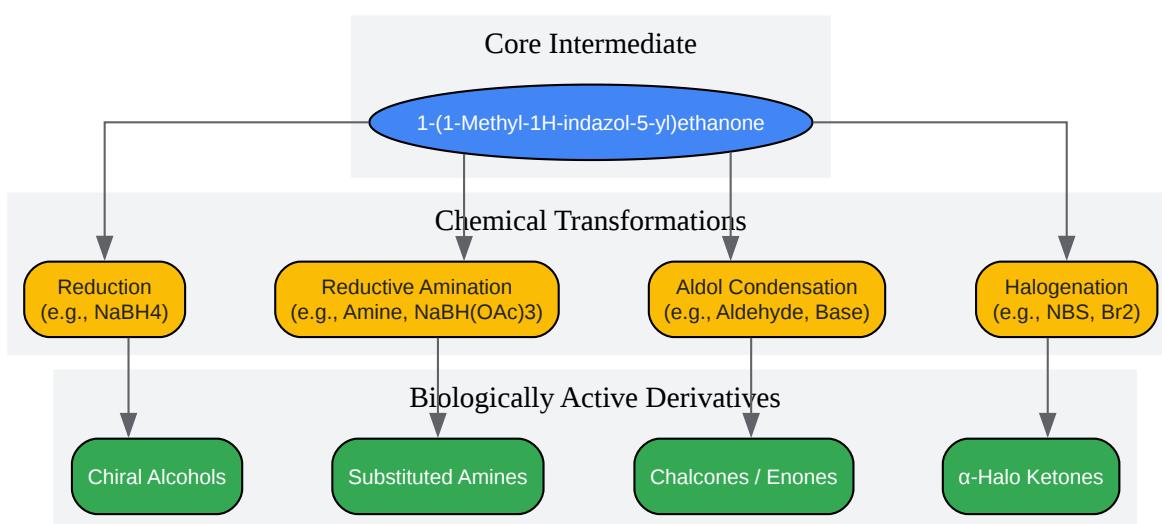
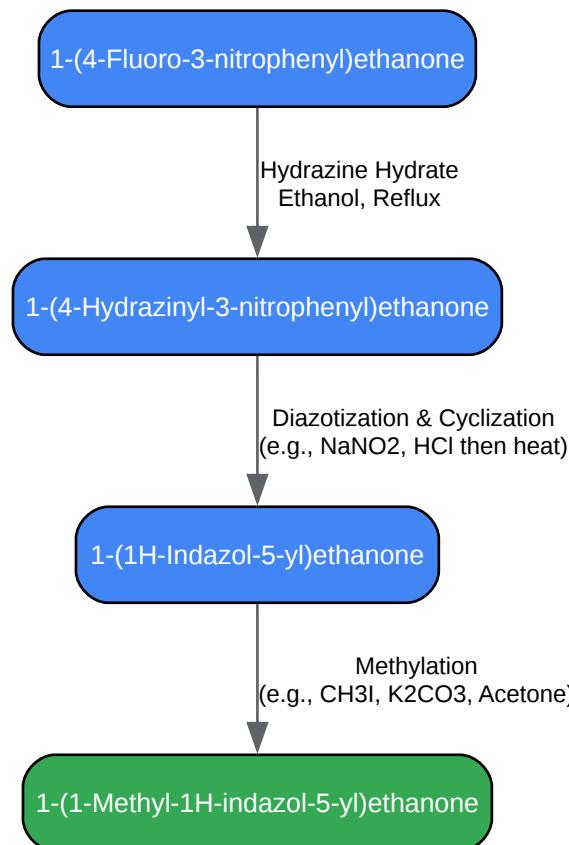
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Synthesis and Chemical Reactivity

Understanding the synthetic route to **1-(1-Methyl-1H-indazol-5-yl)ethanone** is crucial for custom synthesis projects or for comprehending potential impurities from commercial sources. While multiple routes exist for indazole synthesis, a common and reliable approach involves the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound, starting from a commercially available substituted aniline.



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